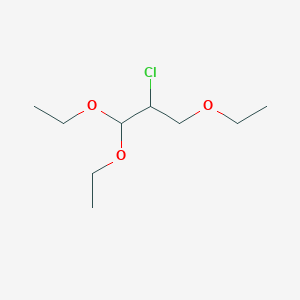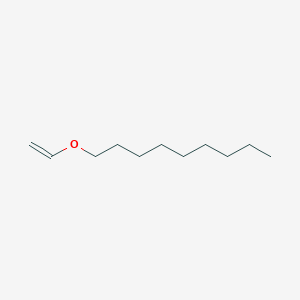
六廿六烷酸甘油酯
描述
Glyceryl hexacosanoate, also known as 2,3-dihydroxypropyl hexacosanoate, is an organic compound with the molecular formula C29H58O4. It is a type of ester formed from glycerol and hexacosanoic acid. This compound is typically found in various natural sources and is known for its applications in different fields, including pharmaceuticals, cosmetics, and food industries .
科学研究应用
Glyceryl hexacosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Investigated for its role in biological systems and its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including its potential use in drug formulations.
Industry: Utilized in the production of cosmetics, food additives, and other industrial products due to its emulsifying and stabilizing properties
作用机制
Target of Action
Glyceryl hexacosanoate is a natural product that has been identified in the roots of the Senna siamea plant
Pharmacokinetics
It has been noted that glyceryl hexacosanoate, along with other compounds isolated from senna siamea, displayed drug-likeness predictions
Result of Action
Given the antibacterial and antioxidant activities observed in compounds isolated from the same plant source , it is possible that glyceryl hexacosanoate may have similar effects
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl hexacosanoate can be synthesized through the esterification of glycerol with hexacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, glyceryl hexacosanoate is produced using similar esterification processes but on a larger scale. The reactants are heated in large reactors, and the water formed is continuously removed to ensure a high yield of the ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: Glyceryl hexacosanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl hexacosanoate can be hydrolyzed back into glycerol and hexacosanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glycerol moiety, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Glycerol and hexacosanoic acid.
Oxidation: Various oxidized derivatives of glyceryl hexacosanoate.
Substitution: Ester derivatives with different nucleophiles.
相似化合物的比较
Glyceryl hexacosanoate can be compared with other similar compounds, such as:
Glyceryl monostearate: Another ester of glycerol, but with stearic acid instead of hexacosanoic acid. It is commonly used as an emulsifier in food and cosmetics.
Glyceryl tristearate: A triester of glycerol with stearic acid, used in similar applications but with different physical properties.
Glyceryl behenate: An ester of glycerol with behenic acid, used in pharmaceuticals and cosmetics for its emollient properties.
Uniqueness: Glyceryl hexacosanoate is unique due to its long-chain fatty acid component, hexacosanoic acid, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring long-chain esters, such as certain industrial and pharmaceutical formulations .
属性
IUPAC Name |
2,3-dihydroxypropyl hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29(32)33-27-28(31)26-30/h28,30-31H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJHAMGOPUEFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299457 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127098-14-0 | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)







![N-[2-(5-Imidazolyl)ethyl]acrylamide](/img/structure/B157629.png)





